1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its intricate structure, which includes an indole core substituted with a piperidinyl group and a phenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- involves multiple steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the indole core . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the indole ring typically results in the formation of nitroindoles.
Scientific Research Applications
1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some indole derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- can be compared with other indole derivatives such as:
1H-Indole, 2,3-dimethyl-: This compound has a simpler structure with methyl groups at the 2 and 3 positions of the indole ring.
1H-Indole, 4-methyl-: This derivative has a methyl group at the 4 position of the indole ring.
Indole, 3-methyl-:
The uniqueness of 1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl- lies in its complex structure, which includes both a piperidinyl group and a phenyl group, making it a versatile compound for various applications.
Properties
CAS No. |
827015-72-5 |
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Molecular Formula |
C28H30N2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C28H30N2/c1-20-12-13-21(2)25(18-20)22-14-16-30(17-15-22)19-26-24-10-6-7-11-27(24)29-28(26)23-8-4-3-5-9-23/h3-13,18,22,29H,14-17,19H2,1-2H3 |
InChI Key |
NKXCZAXAOVOFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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